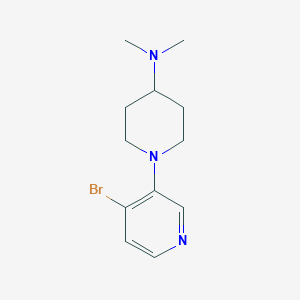

1-(4-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine

CAS No.: 1707604-99-6

Cat. No.: VC2764543

Molecular Formula: C12H18BrN3

Molecular Weight: 284.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1707604-99-6 |

|---|---|

| Molecular Formula | C12H18BrN3 |

| Molecular Weight | 284.2 g/mol |

| IUPAC Name | 1-(4-bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine |

| Standard InChI | InChI=1S/C12H18BrN3/c1-15(2)10-4-7-16(8-5-10)12-9-14-6-3-11(12)13/h3,6,9-10H,4-5,7-8H2,1-2H3 |

| Standard InChI Key | LSHZFZMUMDAGIK-UHFFFAOYSA-N |

| SMILES | CN(C)C1CCN(CC1)C2=C(C=CN=C2)Br |

| Canonical SMILES | CN(C)C1CCN(CC1)C2=C(C=CN=C2)Br |

Introduction

Chemical Identity and Structural Characteristics

1-(4-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine is an organic compound characterized by its unique molecular structure. It features a bromine atom at the 4-position of the pyridine ring, which distinguishes it from its structural isomers. The compound has a molecular formula of C12H18BrN3 and a molecular weight of 284.2 g/mol. It is identified in chemical databases by the CAS registry number 1707604-99-6.

The structural framework of this compound consists of three key components:

-

A pyridine ring with a bromine substituent at the 4-position

-

A piperidine ring connected to the pyridine at the 3-position

-

A dimethylamine group attached to the 4-position of the piperidine ring

This specific arrangement of functional groups contributes to the compound's chemical reactivity and potential biological interactions. The presence of nitrogen atoms in both the pyridine and piperidine rings, along with the tertiary amine group, suggests potential for hydrogen bonding and interaction with biological receptors.

Key Physical and Chemical Properties

Based on the available data and structural characteristics, the following properties can be attributed to 1-(4-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine:

Structural Isomerism and Related Compounds

A significant aspect of understanding 1-(4-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine is examining its relationship with structural isomers and related compounds. The position of the bromine atom on the pyridine ring distinguishes this compound from its isomers.

Comparison with Structural Isomers

The positional isomerism of the bromine atom likely influences the electron distribution within the pyridine ring, which could affect the compound's chemical reactivity and biological interactions. While these isomers share the same molecular formula, their different structural arrangements may lead to distinct pharmacological profiles .

Related Compounds with Different Functional Groups

Several related compounds featuring different functional groups or structural modifications have also been documented:

These structural variations provide valuable comparative frameworks for understanding the potential chemical and biological properties of 1-(4-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine.

For example, similar compounds have been synthesized using palladium-catalyzed amination reactions with yields approaching 99% under optimized conditions .

| Biochemical Target | Interaction Type | Potential Effect | Reference |

|---|---|---|---|

| NMDA Receptors | Modulation | Alteration of glutamatergic neurotransmission | |

| Glutamatergic System | Pathway modification | Influence on synaptic transmission and neuronal excitability | |

| Cellular Signaling | Signal pathway modulation | Impact on cell function and gene expression |

These interactions suggest potential for 1-(4-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine in neurological research, particularly in studies of receptor-ligand interactions and neurotransmitter systems.

Structure-Activity Relationships and Molecular Mechanisms

The structural features of 1-(4-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine suggest specific structure-activity relationships that may influence its biological activities and potential therapeutic applications.

Key Structural Elements and Their Significance

Several structural elements potentially contribute to the compound's biological activity:

-

Pyridine Ring with Bromine: The bromine at the 4-position of the pyridine ring may influence binding selectivity to biological targets. The position of halogen substitution on aromatic rings is known to affect lipophilicity, metabolic stability, and receptor interactions .

-

Piperidine Linker: The piperidine ring provides conformational flexibility and serves as a spacer between the pyridine and dimethylamine groups, potentially allowing optimal positioning for receptor binding .

-

Dimethylamine Group: This tertiary amine likely contributes to hydrogen bonding interactions with biological targets and may influence the compound's solubility and pharmacokinetic properties .

Current Research Status and Future Directions

Current Research Status

The available literature indicates that 1-(4-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine and its structural analogs are being explored in various research contexts:

-

As potential pharmacological agents, particularly in neuropharmacology

-

As synthetic intermediates in the development of more complex bioactive molecules

-

In structure-activity relationship studies examining the influence of halogen position on biological activity

Future Research Directions

Several promising avenues for future research can be identified:

-

Comprehensive Physical Characterization: Detailed investigation of physical and chemical properties including solubility profiles, stability under various conditions, and spectroscopic properties.

-

Optimization of Synthetic Methods: Development of efficient, scalable synthesis routes with improved yields and purity.

-

Biological Activity Screening: Systematic evaluation of interactions with various receptor types, transporters, and enzymes to identify potential therapeutic applications.

-

Structure-Activity Relationship Studies: Synthesis and testing of structural analogs to elucidate the influence of specific molecular features on biological activity.

-

Drug Development Potential: Assessment of pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles, to evaluate potential as a drug candidate or lead compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume